Preskimmianine

Description

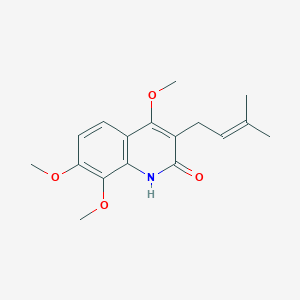

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7,8-trimethoxy-3-(3-methylbut-2-enyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-10(2)6-7-12-15(21-4)11-8-9-13(20-3)16(22-5)14(11)18-17(12)19/h6,8-9H,7H2,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEZQCLAAGSHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C(=C(C=C2)OC)OC)NC1=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation of Preskimmianine

Primary Botanical Sources

The principal botanical sources of Preskimmianine are perennial herbaceous plants from the genus Dictamnus, which is part of the Rutaceae family. Research has led to the identification of this compound in several species within this genus.

Genus Dictamnus Species

The genus Dictamnus is recognized for producing a variety of bioactive compounds, including a range of alkaloids and limonoids.

Dictamnus dasycarpus, commonly known as the densefruit dittany root, is a significant natural source of this compound. researchgate.netnih.gov Numerous phytochemical studies have successfully isolated and identified this compound from the root barks of this plant, alongside other alkaloids and chemical constituents. researchgate.netnih.gov

Dictamnus albus, also known as the burning bush or gas plant, has been identified as another botanical source of this compound. researchgate.net It is considered a likely biogenetic precursor to the related alkaloid, skimmianine, which is also found in this plant. nih.gov

The genus Dictamnus is known for its characteristic quinoline (B57606) alkaloids. While D. dasycarpus and D. albus are the most frequently cited sources for this compound, other species such as Dictamnus caucasicus and Dictamnus angustifolius are also subjects of phytochemical investigation due to their use in traditional medicine and their known production of various alkaloids. researchgate.net

Specific Plant Parts for Isolation

The concentration of this compound and other alkaloids is not uniform throughout the plant. Research has consistently shown that the highest concentrations are found in the underground parts of the plant.

Root Barks : The root bark of Dictamnus species, particularly D. dasycarpus, is the most frequently utilized plant part for the isolation of this compound. researchgate.netnih.govnih.gov

Roots : The entire root system is also a viable source for extraction.

Methodologies for Isolation and Purification from Botanical Extracts

The isolation of this compound from plant material is a systematic process that begins with extraction and is followed by purification to yield the pure compound.

The general procedure involves:

Extraction : The dried and powdered plant material, typically the root bark, is subjected to extraction with an organic solvent. Methanol (B129727) is commonly used for this initial extraction step.

Purification : The resulting crude extract contains a complex mixture of compounds. To isolate this compound, various column chromatography techniques are employed. This method separates molecules based on their differential partitioning between a stationary phase (the column packing material) and a mobile phase (the solvent that moves through the column).

Common chromatographic methods applicable for the purification of alkaloids like this compound include:

| Chromatography Technique | Principle of Separation |

| Affinity Chromatography | Separates molecules based on highly specific biological interactions between a target molecule and a ligand immobilized on the stationary phase. |

| Ion-Exchange Chromatography | Separates molecules based on their net surface charge by utilizing a charged stationary phase. |

| Size-Exclusion Chromatography | Separates molecules based on their size (hydrodynamic volume). Larger molecules elute first as they cannot enter the pores of the stationary phase. |

| Reversed-Phase Chromatography | Separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. |

The final identification and structural confirmation of isolated this compound are typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biosynthetic Pathways and Precursor Role of Preskimmianine

Position as a Biogenetic Precursor to Skimmianine

Research has firmly established Preskimmianine as the biogenetic precursor to Skimmianine. phcog.comtandfonline.comkoreamed.orgchemfaces.com Skimmianine is a furoquinoline alkaloid, a class of compounds characterized by a furan (B31954) ring fused to the quinoline (B57606) structure. wikipedia.org The biosynthesis of Skimmianine from this compound involves a critical cyclization step.

The general biosynthetic route to furoquinoline alkaloids begins with anthranilic acid. researchgate.netwikipedia.orgnih.gov Through a series of reactions including condensation with malonyl-CoA and cyclization, a 4-hydroxy-2-quinolone core is formed. wikipedia.org This core is then alkylated at the C-3 position with dimethylallyl diphosphate, a common prenyl donor in biological systems, to yield a prenylated intermediate like this compound. wikipedia.orgnih.gov

The conversion of the dimethylallyl side chain of the precursor into the furan ring is a key transformation. This process involves oxidative cleavage of the isopropyl group from an intermediate, leading to the formation of another furoquinoline alkaloid, dictamnine (B190991). wikipedia.org Skimmianine is subsequently formed through the hydroxylation and methoxylation of dictamnine. wikipedia.orgresearchgate.net Therefore, this compound acts as a direct precursor in the pathway that ultimately yields Skimmianine. phcog.comcolab.ws This precursor-product relationship has been identified in studies of plant species such as Dictamnus albus. phcog.comkoreamed.org

Involvement in Furoquinoline Alkaloid Biosynthesis

This compound's role extends beyond being a precursor to Skimmianine; it is a pivotal intermediate in the broader biosynthetic pathway of furoquinoline alkaloids. researchgate.netnih.gov This class of alkaloids is primarily found in the Rutaceae family and includes compounds like dictamnine, γ-fagarine, and kokusaginine. wikipedia.orgnih.govmdpi.com

The biosynthesis of these alkaloids is a branched pathway originating from anthranilic acid. nih.govmdpi.com The formation of the quinoline ring system is a common initial step. nih.gov The subsequent introduction of a dimethylallyl group to the C-3 position forms prenylated quinolone derivatives, with this compound being a prime example. jetir.orgwikipedia.org

From this point, the pathway diverges. The prenyl side chain undergoes enzymatic modifications, including cyclization and oxidative cleavage, to form the fused furan ring that defines the furoquinoline alkaloids. wikipedia.org For instance, the conversion of the prenyl group can lead directly to dictamnine. researchgate.net Dictamnine itself then serves as a substrate for further enzymatic reactions, such as hydroxylations and methoxylations at various positions on the aromatic ring, to produce a diverse array of furoquinoline alkaloids, including Skimmianine and γ-fagarine. researchgate.net The isolation of this compound alongside other furoquinoline alkaloids like dictamnine, skimmianine, and evolitrine (B1580591) from Boronia bowmanii further supports its central role in this biosynthetic network. researchgate.net

Based on a thorough review of available scientific literature, there is no information regarding the pharmacological and biological activities of the chemical compound “this compound” in the context of the requested outline. Research and studies detailing the anti-inflammatory effects, including the inhibition of nitric oxide production, suppression of pro-inflammatory cytokines (TNF-α and IL-6), and impact on NF-κB pathways in LPS-stimulated BV2 microglial cells, specifically for the compound "this compound," could not be found.

Therefore, the generation of an article adhering to the provided structure and content requirements for "this compound" is not possible at this time due to the absence of relevant scientific data.

Pharmacological and Biological Activities of Preskimmianine

Antineoplastic and Cytotoxic Activities

The potential of furoquinoline alkaloids as anticancer agents is a subject of ongoing research. Studies on compounds structurally related to Preskimmianine, such as Skimmianine, have revealed significant cytotoxic and anti-proliferative properties against various cancer cell lines. nih.gov These findings suggest that this compound may share a similar potential for antineoplastic activity.

Specific cytotoxic data for this compound against the murine leukemia L1210 cell line are not extensively detailed in available research. However, the broader class of quinoline-based compounds has been evaluated for antileukemic effects. For instance, various 3-substituted pyridinium salts, which share some structural similarities in terms of being heterocyclic compounds, have shown diverse cytotoxic activity against L1210 cells. nih.gov The cytotoxic potential of natural alkaloids is well-documented, with compounds like Skimmianine exhibiting cytotoxic effects across multiple human cancer cell lines, suggesting a potential area for future investigation for this compound. nih.gov

The antitumor potential of the furoquinoline alkaloid class is significant. Research has demonstrated that these compounds possess a broad spectrum of activity against various human cancers. mdpi.com Phytochemical studies on plant extracts containing alkaloids like Skimmianine have shown considerable anti-proliferative effects against malignancies such as cervical, gastric, hepatic, and colorectal carcinomas. nih.gov Other furoquinoline alkaloids, including Aegeline and Aegelbine B, have also been identified as having anticancer properties. nih.gov This wide-ranging antitumor activity within the class suggests a promising, though yet unexplored, potential for this compound as an anticancer agent. nih.govmdpi.com

The anti-proliferative effects of furoquinoline alkaloids are a key aspect of their antitumor activity. Skimmianine, a closely related alkaloid, has been shown to inhibit the proliferation of various cancer cells, including those of the lung, esophagus, and cervix. nih.gov It exerts this effect by inducing apoptosis (programmed cell death) and causing cell-cycle arrest, which stops cancer cells from dividing and multiplying. nih.gov In studies on human esophageal squamous cell carcinoma, Skimmianine was found to suppress cell proliferation and migration by blocking specific signaling pathways, such as the MAPK/ERK pathway. nih.govresearchgate.net

Table 1: Anti-proliferative Effects of Skimmianine on Various Cancer Models

| Cancer Model | Observed Effects | Reference |

| Esophageal Carcinoma | Inhibited proliferation, migration, and invasion; suppressed tumor growth in vivo. | nih.govresearchgate.net |

| Lung Cancer Cells | Induced significant growth inhibition and apoptosis. | nih.gov |

| Cervical Carcinoma | Demonstrated anti-proliferative effects. | nih.gov |

| Breast Cancer Cells | Showed modest efficacy in antiproliferative activity. | nih.gov |

Broad-Spectrum Biological Activity (Based on Quinoline (B57606) Alkaloid Class and Related Compounds)

The quinoline and furoquinoline alkaloid classes, to which this compound belongs, are recognized for a wide spectrum of biological activities beyond their anticancer potential. nih.gov These compounds are key components in traditional medicine and have led to the development of various pharmaceuticals. nih.gov Their activities include antimicrobial, antiprotozoal, anti-inflammatory, and anti-insect effects. nih.govresearchgate.net

Furoquinoline alkaloids have demonstrated notable antibacterial properties. nih.gov Several compounds within this group, including Skimmianine and Kokusaginine, exhibit photo-activated antimicrobial activity, particularly against bacteria like methicillin-resistant Staphylococcus aureus (MRSA). thieme-connect.com This activity is significantly enhanced upon exposure to UVA light. thieme-connect.com Crude extracts from plants rich in furoquinoline alkaloids have shown high antimicrobial activity against a range of bacteria, including Escherichia coli, Bacillus subtilis, and Pseudomonas agarici. epa.gov The mechanisms behind these antibacterial actions often involve the inhibition of nucleic acid and protein synthesis or altering cell membrane permeability. nih.gov

Table 2: Antibacterial Activity of Select Furoquinoline Alkaloids

| Alkaloid | Target Microorganism | Activity Details | Reference |

| Kokusaginine | S. aureus (MRSA) | Showed antimicrobial activity in the dark; activity strongly enhanced with UVA irradiation. | thieme-connect.com |

| Haffine | S. aureus (MRSA) | Exhibited photo-activated antimicrobial activity. | thieme-connect.com |

| Skimmianine | S. aureus (MRSA), C. albicans | Demonstrated photo-activated antimicrobial activity. | thieme-connect.com |

| Nkolbisine | General Bacteria | Noted for antibacterial properties. | nih.gov |

The quinoline alkaloid structure is the basis for some of the oldest and most well-known antiparasitic drugs, such as quinine, used to treat malaria. nih.gov This activity extends to other members of the furoquinoline class, which have shown antiprotozoal and antiparasitic properties. nih.govresearchgate.net For example, the alkaloid Evoxine has demonstrated antiprotozoal effects, while Nkolbisine is recognized for its antiparasitic action. nih.gov

In addition to their effects on protozoa, some furoquinoline alkaloids have anti-insect properties. Kokusaginine has been reported to have significant anti-insect activities. researchgate.net Another related compound, Tecleamaniensine A, has also been identified as an anti-insect agent. nih.gov This insecticidal activity is valuable in the search for new methods of pest control.

Antiviral Activities

The antiviral potential of furoquinoline alkaloids, the class of compounds to which this compound belongs, has been a subject of scientific interest. Alkaloids, in general, are known to exhibit a broad spectrum of antiviral activities against various DNA and RNA viruses. Their mechanisms of action can be multifaceted, often targeting essential stages in the viral life cycle, from entry and replication to the synthesis of viral proteins.

While direct studies focusing exclusively on the antiviral effects of isolated this compound are not extensively documented, research into the source plant Dictamnus dasycarpus provides some context. Extracts from the plant, containing this compound among other alkaloids, have been investigated for their antimicrobial properties. For instance, certain alkaloids isolated from the root bark of Dictamnus dasycarpus have demonstrated moderate inhibitory activities against various microbes. figshare.com Although this does not directly confirm antiviral action, it establishes the bioactive nature of the plant's alkaloid constituents. The broader class of alkaloids has been shown to interfere with viral replication and may modulate host immune responses against viral infections. nih.govmdpi.com Further research is required to isolate and evaluate the specific antiviral efficacy and mechanisms of this compound against different viral strains.

Hepatoprotective Considerations

The effects of this compound and its parent plant extract on the liver are complex, with studies suggesting both potential protection and toxicity, warranting careful consideration.

On one hand, aqueous extracts of Dictamnus dasycarpus root bark (Cortex Dictamni) have demonstrated significant hepatoprotective effects against chemically-induced liver injury in animal models. nih.gov This protection is largely attributed to the potent antioxidant activity of the extract, which helps to mitigate oxidative stress, a key factor in liver damage. nih.gov The extract was found to prevent lipid peroxidation and enhance the activity of endogenous antioxidant enzymes. nih.gov

Conversely, there is substantial evidence that certain alkaloids from Dictamnus dasycarpus can induce hepatotoxicity. nih.govsemanticscholar.orgdntb.gov.ua The alkaloid dictamnine (B190991), which is structurally related to this compound, is known to cause liver injury after being metabolically activated by cytochrome P450 (CYP) enzymes, particularly CYP3A. semanticscholar.org This process can lead to oxidative stress and a decrease in crucial protective enzymes like glutathione peroxidase (GSH-Px), ultimately causing damage to liver cells. nih.govdntb.gov.ua Therefore, while the mixed phytochemical profile of the plant extract may exhibit protective effects in some contexts, specific alkaloids, when isolated or metabolized, pose a risk of hepatotoxicity. These findings highlight the dual nature of compounds from Dictamnus dasycarpus and underscore the need for further investigation into the specific role and safety profile of this compound in liver health.

Antioxidant Mechanisms

The antioxidant capacity of extracts from Dictamnus dasycarpus, a source of this compound, is well-documented and appears to be a primary mechanism for its other biological activities, including its hepatoprotective potential. nih.govnih.gov The antioxidant effects are achieved through several mechanisms.

Firstly, the extracts are effective scavengers of free radicals. nih.govresearchgate.net This direct action helps to neutralize reactive oxygen species (ROS), which are highly reactive molecules that can damage cells, proteins, and DNA through oxidative stress. nih.gov Secondly, these extracts can inhibit lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cell damage. nih.gov

Thirdly, constituents of Dictamnus dasycarpus enhance the body's own antioxidant defense systems. nih.gov This is achieved by modulating the activity of key antioxidant enzymes. Studies have shown that the plant extract can increase the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). nih.govnih.gov These enzymes play a critical role in detoxifying harmful ROS and protecting cells from oxidative damage. nih.govnih.gov The antioxidant actions are linked to the regulation of cellular signaling pathways like the Keap1-Nrf2 pathway, which controls the expression of numerous antioxidant genes. nih.gov

| Antioxidant Mechanism | Description | Source |

| Free Radical Scavenging | Directly neutralizes reactive oxygen species (ROS) to prevent cellular damage. | nih.govresearchgate.net |

| Inhibition of Lipid Peroxidation | Prevents the degradation of lipids in cell membranes caused by free radicals. | nih.gov |

| Enhancement of Endogenous Enzymes | Increases the activity of the body's natural antioxidant enzymes like SOD, CAT, and GSH. | nih.govnih.gov |

| Regulation of Signaling Pathways | Modulates pathways such as Keap1-Nrf2 to promote the expression of antioxidant genes. | nih.gov |

Immunomodulatory Aspects

Extracts of Dictamnus dasycarpus, containing this compound, have demonstrated significant immunomodulatory and anti-inflammatory properties. mdpi.comnih.govnih.gov These effects are primarily linked to the regulation of immune cell responses and the suppression of pro-inflammatory mediators. The immunomodulatory actions of these extracts involve the modulation of complex signaling pathways within the immune system.

Research has shown that the plant's extracts can suppress the production of various pro-inflammatory cytokines and chemokines. mdpi.com This includes the downregulation of tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and various interleukins such as IL-1β, IL-4, IL-6, and IL-8. nih.govmdpi.comphcog.com The mechanism behind this suppression often involves the inhibition of key inflammatory signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. nih.govmdpi.comepa.gov By inhibiting these pathways, the extract can effectively reduce the inflammatory cascade.

| Immunomodulatory Effect | Key Mediators and Pathways Affected | Source |

| Cytokine Suppression | Decreased levels of TNF-α, IFN-γ, IL-1β, IL-4, IL-6, IL-8. | nih.govmdpi.comphcog.com |

| Chemokine Reduction | Lowered levels of Monocyte Chemoattractant Protein-1 (MCP-1) and RANTES. | epa.gov |

| Signaling Pathway Inhibition | Downregulation of NF-κB and MAPK (ERK, p38) pathways. | nih.govmdpi.comepa.govnih.gov |

| T-cell Modulation | Modulates Th17/IL-17 and Th2/IL-4 responses. | nih.gov |

Molecular Mechanisms and Signaling Pathways of Preskimmianine

Elucidation of Anti-inflammatory Pathways

Research indicates that Preskimmianine exerts its anti-inflammatory effects by intervening in key signaling cascades that regulate the production of inflammatory mediators. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central to its mechanism of action. researchgate.net

Studies using lipopolysaccharide (LPS)-induced BV-2 microglial cells, a common model for studying neuroinflammation, have demonstrated that this compound can suppress the levels of pro-inflammatory cytokines. researchgate.net A dynamic balance between pro- and anti-inflammatory cytokines is crucial for regulating the immune system. abcam.com Pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) are key initiators of the inflammatory response. abcam.com this compound has been shown to inhibit the production of these specific molecules. researchgate.net

Furthermore, this compound dose-dependently suppressed the levels of NF-κB in these cells. researchgate.net The NF-κB pathway is a pivotal regulator of inflammatory responses, and its inhibition is a significant mechanism for controlling inflammation. ecrjournal.comnih.gov Network pharmacology analyses have also pointed towards the involvement of this compound in modulating the TNF signaling pathway and Toll-like receptor pathways, which are critical in the inflammatory process. researchgate.netsemanticscholar.org

Table 1: Documented Anti-inflammatory Effects of this compound

| Experimental Model | Affected Mediator | Observed Effect | Reference |

|---|---|---|---|

| LPS-induced BV-2 microglial cells | Tumor Necrosis Factor-α (TNF-α) | Suppression | researchgate.net |

| LPS-induced BV-2 microglial cells | Interleukin-6 (IL-6) | Suppression | researchgate.net |

| LPS-induced BV-2 microglial cells | Nuclear Factor kappa B (NF-κB) | Suppression | researchgate.net |

Cellular Targets and Interactions

The biological activity of this compound is predicated on its interaction with specific cellular targets. Molecular docking and other computational studies have been instrumental in identifying potential protein targets, shedding light on the compound's mechanism at a molecular level. nih.govtandfonline.comnih.gov

These in silico analyses have predicted that this compound can bind effectively to several key proteins involved in cellular regulation and disease pathways. Among the identified targets are Estrogen Receptor 1 (ESR1), Peroxisome proliferator-activated receptor gamma (PPARG), Interleukin-6 (IL6), Cellular tumor antigen p53 (TP53), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The binding affinity to these targets suggests a potential role for this compound in modulating their activity. nih.gov Another identified target for this compound is Prostaglandin G/H synthase, an enzyme involved in the inflammatory pathway. termedia.pl

In addition to these interactions, this compound has demonstrated cytotoxic activity against specific cancer cell lines. In a study evaluating compounds from Dictamnus albus, this compound was the most potent cytotoxic agent against the lung lymphoma L1210 cell line, exhibiting an IC₅₀ value of 10.3 µM. koreascience.kr This indicates a degree of selectivity in its cellular interactions. koreascience.kr

Table 2: Computationally Identified Cellular Targets of this compound

| Protein Target | Method of Identification | Potential Associated Pathway | Reference |

|---|---|---|---|

| Estrogen Receptor 1 (ESR1) | Molecular Docking | Hormone Signaling | nih.govnih.gov |

| Peroxisome proliferator-activated receptor gamma (PPARG) | Molecular Docking | Inflammation, Metabolism | nih.govnih.gov |

| Interleukin-6 (IL6) | Molecular Docking | Inflammatory Signaling | nih.govnih.gov |

| Cellular tumor antigen p53 (TP53) | Molecular Docking | Cell Cycle Regulation, Apoptosis | nih.govnih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Molecular Docking | Cell Growth and Proliferation | nih.govnih.gov |

| Prostaglandin G/H synthase | Database Analysis | Inflammation (Prostaglandin Synthesis) | termedia.pl |

Synthetic and Chemical Modification Studies Involving Preskimmianine

Role as a Precursor in Organic Synthesis

Preskimmianine is a key intermediate in the biosynthesis and chemical synthesis of various furoquinoline alkaloids. Its chemical structure provides a foundational framework that can be elaborated upon to construct more complex alkaloid systems.

One of the primary roles of this compound in organic synthesis is as a biogenetic precursor to the furoquinoline alkaloid, skimmianine. drug-dev.com This relationship has been a subject of study to understand the natural pathways of alkaloid formation in plants like Dictamnus albus. drug-dev.com

Beyond its role in biosynthesis, this compound has been utilized as a starting material in the laboratory synthesis of other alkaloids. Research has described a convenient synthesis of furoquinoline alkaloids of the dictamnine (B190991) type starting from precursors like this compound. drug-dev.com Furthermore, synthetic routes have been developed that utilize this compound to produce other prenylquinolone and related alkaloids, including N-methylatanine and O-methylglycosolone. researchgate.netscispace.com A synthesis for N-methylthis compound has also been described, highlighting the compound's role as a direct precursor to its N-methylated analogue. researchgate.net The ability to use this compound as a precursor allows chemists to access a range of structurally related alkaloids that may have unique biological activities.

Strategies for Derivatization and Analogue Development

The development of derivatives and analogues of natural products is a fundamental strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, or to explore the structure-activity relationship (SAR). mdpi.comnih.gov For quinoline (B57606) alkaloids, derivatization is a widely employed approach to modulate their biological activities, which can range from antimicrobial to anti-inflammatory effects. nih.govrsc.org

While specific, extensive derivatization studies focusing solely on this compound are not widely documented, the strategies applied to the broader class of quinoline and furoquinoline alkaloids are relevant. These strategies often involve the modification of key functional groups to create a library of new compounds. nih.gov For instance, the synthesis of analogues for the closely related furoquinoline alkaloid, skimmianine, has been pursued to develop compounds with potential therapeutic applications. researchgate.net In one such study, an analogue of skimmianine, N,N-diethyl-4-methoxy-1-benzofuran-6-carboxamide, was investigated and showed a good binding affinity to specific biological targets, suggesting its potential as an antileishmanial agent. researchgate.net

The general approaches to creating analogues from a parent structure like this compound would involve:

Modification of substituents: Altering the methoxy (B1213986) groups on the aromatic ring or the prenyl side chain could significantly impact biological activity.

Introduction of new functional groups: Adding groups such as halogens, hydroxyls, or amines can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to enhanced interactions with biological targets. mdpi.com

Structural simplification or rigidification: Creating analogues with either more flexible or more constrained conformations can help in understanding the optimal geometry for biological activity. mdpi.com

These analogue development strategies are crucial for taking a naturally occurring lead compound like this compound and optimizing its structure to create novel compounds with improved therapeutic potential. The study of such analogues helps in building a comprehensive SAR profile, which guides the design of future, more effective therapeutic agents. creative-proteomics.com

Advanced Research Methodologies for Preskimmianine Investigation

In Vitro Cellular Models

In vitro cellular models are indispensable tools in the preliminary investigation of the biological activities of natural compounds like preskimmianine. These models allow for controlled, reproducible experiments to elucidate specific cellular and molecular mechanisms of action.

Microglial Cell Lines (e.g., BV2) for Neuroinflammation Studies

The BV2 cell line, a type of immortalized murine microglial cell, is a cornerstone for studying neuroinflammation. f1000research.commdpi.complos.org Microglia are the primary immune cells of the central nervous system (CNS) and play a critical role in initiating and regulating inflammatory responses. mdpi.commdpi.com In their resting state, they survey the CNS environment, but upon activation by stimuli such as pathogens or cellular debris, they can adopt a pro-inflammatory M1 phenotype. This activation leads to the release of various signaling molecules, including nitric oxide and cytokines, which can be both protective and, in cases of chronic activation, detrimental to neurons. mdpi.comnih.gov

In the context of this compound research, BV2 cells are used to model neuroinflammatory conditions. Researchers often induce an inflammatory response in these cells using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. plos.orgbiomolther.org This stimulation triggers the activation of inflammatory pathways, such as the nuclear factor kappa B (NF-κB) pathway, leading to the production of pro-inflammatory mediators. f1000research.com By treating these activated BV2 cells with this compound, scientists can assess the compound's ability to modulate the inflammatory response. Key parameters measured include the production of nitric oxide and the expression levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). libsteps.com A reduction in these markers would suggest that this compound possesses anti-neuroinflammatory properties.

Lymphoma Cell Lines (e.g., L1210) for Cytotoxicity Assessment

To evaluate the potential anticancer properties of this compound, researchers utilize cancer cell lines such as the L1210 murine leukemia cell line. koreascience.kr This cell line is a well-established model for assessing the cytotoxic effects of chemical compounds. koreascience.krnih.gov Cytotoxicity assays performed with L1210 cells help determine the concentration at which a compound can inhibit cell growth or induce cell death.

In one study, this compound demonstrated potent cytotoxic activity against the L1210 cell line, with a reported IC50 value of 3.125 µg/ml (10.3 µM). koreascience.kr The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. This finding indicates that this compound is effective at killing or inhibiting the proliferation of these lymphoma cells at a relatively low concentration. koreascience.kr The same study noted that the toxicity of this compound against normal lymphocytes was observed at a much higher concentration (50 µg/ml or 165 µM), suggesting a degree of selective cytotoxicity towards the cancer cells. koreascience.kr The trypan blue exclusion method is a common technique used in these assays to differentiate between viable and non-viable cells. koreascience.kr

Table 1: Cytotoxicity of this compound against L1210 Lymphoma Cells

| Compound | Cell Line | IC50 Value (µg/ml) | IC50 Value (µM) |

|---|---|---|---|

| This compound | L1210 | 3.125 | 10.3 |

Data sourced from a study on the isolation of antitumor agents from Dictamnus albus. koreascience.kr

Gastric Adenocarcinoma Cell Lines (e.g., AGS)

The AGS cell line is a human gastric adenocarcinoma cell line widely used in cancer research. cytion.comcytion.complos.org These cells, derived from a stomach tumor, provide a valuable model for studying the biology of gastric cancer and for screening potential therapeutic agents. cytion.comnih.govnih.gov

While specific studies focusing on this compound's direct effects on AGS cells are not extensively detailed in the provided context, compounds isolated from plants known to contain this compound, such as Dictamnus dasycarpus, have been tested on this cell line. nih.gov For instance, a methanolic extract of Dictamnus dasycarpus root bark was shown to significantly inhibit the growth of AGS cells and induce apoptosis (programmed cell death). nih.gov This suggests that furoquinoline alkaloids like this compound could be contributors to these anticancer effects. Research using AGS cells would typically involve treating the cells with this compound and then assessing various endpoints, such as cell viability, proliferation rates, and markers of apoptosis, to determine the compound's efficacy against this type of cancer. plos.orgnih.gov

Biochemical and Molecular Assays

Following cellular studies, biochemical and molecular assays are employed to quantify the effects of this compound on specific biological molecules and pathways.

Nitric Oxide Quantification Assays

Nitric oxide (NO) is a crucial signaling molecule involved in numerous physiological and pathological processes, including neuroinflammation. nih.govplos.org In activated microglia, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO, which can contribute to neuronal damage. biomolther.org Therefore, the inhibition of NO production is a key indicator of anti-inflammatory activity.

The Griess assay is the most common method for quantifying nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture media. biomolther.orgyoutube.comnih.gov The assay involves a colorimetric reaction where the Griess reagent is added to the supernatant from cell cultures (e.g., LPS-stimulated BV2 cells treated with this compound). The intensity of the resulting color, which is proportional to the nitrite concentration, is measured using a spectrophotometer. youtube.com A significant decrease in nitrite levels in this compound-treated cells compared to untreated, LPS-stimulated cells would provide strong evidence for the compound's ability to suppress microglial activation. nih.govbiomolther.org

Table 2: Common Assays for Investigating this compound's Bioactivity

| Methodology | Target Cell/System | Parameter Measured | Implication of Findings |

|---|---|---|---|

| In Vitro Cellular Models | |||

| BV2 Microglial Cell Culture | Neuroinflammation Model | Inflammatory markers (NO, TNF-α, IL-6) | Potential anti-neuroinflammatory activity |

| L1210 Lymphoma Cell Culture | Cytotoxicity Model | Cell viability (IC50) | Potential anticancer activity |

| AGS Gastric Adenocarcinoma Cell Culture | Cytotoxicity Model | Cell viability, Apoptosis | Potential anticancer activity against gastric cancer |

| Biochemical & Molecular Assays | |||

| Griess Assay | Supernatant from BV2 cells | Nitrite (NO₂⁻) concentration | Inhibition of nitric oxide production |

Cytokine Expression Analysis (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines, such as TNF-α and IL-6, are key mediators of the inflammatory response. ijrr.compneumon.orgnih.gov Elevated levels of these cytokines are a hallmark of microglial activation and are implicated in the pathology of various neurodegenerative diseases. f1000research.comlibsteps.com Analyzing the effect of this compound on the expression of these cytokines is crucial for understanding its anti-inflammatory mechanism.

The expression of TNF-α and IL-6 can be measured at both the protein and mRNA levels. Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify the concentration of secreted cytokines in the cell culture supernatant. ijrr.complos.org This method provides a direct measure of the protein being released by the cells. To investigate the effect on gene expression, a technique called quantitative Polymerase Chain Reaction (qPCR) is used. This method measures the amount of specific mRNA transcripts for TNF-α and IL-6 within the cells, indicating whether this compound affects the synthesis of these cytokines at the genetic level. researchgate.net Studies have shown that this compound can suppress the levels of pro-inflammatory cytokines like TNF-α and IL-6, further supporting its potential as an anti-neuroinflammatory agent. libsteps.com

Chromatographic Techniques for Separation and Analysis

Chromatography encompasses a set of laboratory techniques used for the separation, identification, and purification of components within a mixture. koreascience.kr The fundamental principle involves the differential partitioning of components between two phases: a stationary phase, which is a solid or a liquid adsorbed onto a solid support, and a mobile phase, which is a liquid or gas that moves through the stationary phase. cellsignal.com Molecules in the mixture separate based on differences in their affinity for the two phases, leading to different migration rates. koreascience.kr

Chromatographic methods are indispensable for the isolation and analysis of natural products like this compound from complex plant extracts.

Column Chromatography: This is a preparative technique often used for the initial separation and purification of compounds from a crude extract. researchgate.net The stationary phase, typically silica (B1680970) gel or alumina, is packed into a glass column. The extract is loaded onto the top of the column, and a solvent (the mobile phase) is passed through, allowing compounds to separate based on their differential adsorption to the stationary phase. researchgate.net In the isolation of this compound from Dictamnus albus, silica gel column chromatography was a key initial step. bbrc.in

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that provides high resolution and sensitivity. It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in faster and more efficient separations. cellsignal.com A detector, such as a UV/Vis detector, is used to identify the compounds as they elute from the column. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol (B129727)/water), is commonly used for the separation of furoquinoline alkaloids. The final purification of this compound has been successfully achieved using HPLC, yielding a pure compound for spectroscopic identification and biological testing. bbrc.in Furthermore, HPLC methods are established for the quality control and simultaneous determination of various alkaloids, including those structurally related to this compound, in commercial herbal products.

| Technique | Stationary Phase | Mobile Phase Example | Application for this compound |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane-Ethylacetate Gradient | Initial isolation from plant extract bbrc.in |

| HPLC (Reversed-Phase) | ODS (C18) | 72% Aqueous Methanol | Final purification and analysis bbrc.in |

Therapeutic Implications and Future Research Directions

Potential in Drug Development for Inflammatory Diseases

While direct and extensive research on the anti-inflammatory properties of preskimmianine is still emerging, preliminary studies on extracts from plants known to contain this alkaloid, such as Dictamnus dasycarpus, suggest a potential role in mitigating inflammation. The root bark of Dictamnus dasycarpus has been traditionally used to treat inflammatory skin conditions. mdpi.comepa.govnih.gov Modern pharmacological studies on these extracts have begun to elucidate the mechanisms behind these effects.

Research on methanol (B129727) extracts of Dictamnus dasycarpus root bark (MEDD) has shown that it can inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and reduce epidermal hyperplasia in models of contact dermatitis. epa.gov Furthermore, MEDD treatment has been observed to lower the levels of pro-inflammatory cytokines and chemokines such as IL-6, IL-8, MCP-1, and RANTES, and to prevent the activation of the NF-κB signaling pathway in human keratinocytes. epa.gov The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for many anti-inflammatory drugs. Another study has indicated that these anti-inflammatory effects may also be mediated through the inhibition of the p38 MAPK pathway, which is involved in the degranulation of mast cells, a key event in allergic skin reactions. nih.gov

Although these studies have been conducted on plant extracts containing a mixture of compounds, the presence of this compound in these extracts suggests it may contribute to the observed anti-inflammatory activity. Future research should focus on isolating this compound and evaluating its specific effects on inflammatory pathways to determine its potential as a lead compound for the development of new anti-inflammatory drugs.

Table 1: Investigated Anti-Inflammatory Mechanisms of Dictamnus dasycarpus Extracts Containing this compound

| Mechanism | Effect | Reference |

|---|---|---|

| Inhibition of NF-κB Pathway | Prevents activation in human keratinocytes, reducing pro-inflammatory cytokine and chemokine secretion. | epa.gov |

| Downregulation of ICAM-1 | Inhibits expression in inflamed tissues, reducing immune cell infiltration. | epa.gov |

| Inhibition of p38 MAPK Pathway | Decreases degranulation of mast cells, mitigating allergic reactions. | nih.gov |

| Reduction of Pro-inflammatory Cytokines | Suppresses levels of IFN-γ and TNF-α. | nih.gov |

Prospects as an Anticancer Agent

The potential of this compound as an anticancer agent is an area of active investigation, with research primarily focusing on compounds with similar structures or from the same natural sources. For instance, pristimerin, a triterpenoid (B12794562) that can be isolated from plants also known to produce furoquinoline alkaloids, has demonstrated significant antitumor effects across a range of cancers by modulating key cellular signaling pathways. nih.govresearchgate.net Pristimerin has been shown to induce apoptosis, inhibit cell migration and invasion, and block the cell cycle by affecting pathways such as NF-κB, PI3K/Akt/mTOR, and MAPKs. nih.govresearchgate.net

Anticancer drugs often exert their effects by inducing apoptosis, or programmed cell death, through intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. mdpi.comnih.govmdpi.com These pathways involve a cascade of caspases and are regulated by pro- and anti-apoptotic proteins. mdpi.comnih.gov The ability of natural compounds to modulate these pathways is a cornerstone of their investigation as potential cancer therapeutics.

While direct evidence for this compound's anticancer activity and its specific molecular targets is still being established, its structural relationship to other bioactive alkaloids suggests that it may also possess cytotoxic and pro-apoptotic properties. The furoquinoline scaffold is a recurring motif in a number of natural products with demonstrated biological activities. Future studies are needed to screen this compound against various cancer cell lines and to elucidate its mechanism of action, including its effects on apoptotic signaling pathways.

Role in Traditional Medicine Contexts (e.g., Dictamnus usage in skin diseases, rheumatism)

The use of plants from the Dictamnus genus, a known source of this compound, has a long history in traditional medicine systems, particularly in Asia. The root bark of Dictamnus dasycarpus, for example, is a well-documented component of Traditional Chinese Medicine (TCM). researchgate.net In TCM theory, it is used to reduce fever, detoxify, dispel wind, and relieve itching. researchgate.net This has translated to its practical application in treating a variety of ailments including skin itching, eczema, jaundice, and rheumatism. researchgate.net

The traditional application of Dictamnus dasycarpus for inflammatory skin conditions like eczema and pruritus is supported by modern research demonstrating the anti-inflammatory properties of its extracts. mdpi.comnih.govnih.gov The ethnopharmacological relevance of this plant lies in its long-standing use as an anti-inflammatory agent for skin diseases in several Eastern countries. epa.gov The presence of this compound and other alkaloids in these plants likely contributes to their therapeutic effects. The historical use of these plants provides a valuable starting point for modern drug discovery efforts aimed at identifying and characterizing the bioactive compounds responsible for these traditional uses.

Utilization in Academic Research as a Reference Standard

This compound, as a purified chemical substance, serves as an essential tool in academic and industrial research, primarily functioning as a reference standard. The availability of high-purity this compound is crucial for the accurate identification and quantification of this alkaloid in various complex mixtures, particularly in the field of phytochemistry and traditional medicine analysis. chemfaces.comnih.gov

The role of a reference standard is to provide a reliable point of comparison for analytical tests. In practice, a known concentration of the this compound standard is used to calibrate analytical instruments, ensuring the accuracy and reproducibility of experimental results. This is fundamental for validating analytical methods and ensuring that the data generated is consistent and comparable across different laboratories and studies. nih.govresearchgate.net

In academic research, this compound as a reference standard is utilized in several key applications:

Qualitative Analysis: In techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), the retention time or migration distance of this compound in an unknown sample (such as a plant extract) is compared to that of the authentic reference standard. sigmaaldrich.comsigmaaldrich.com A match in retention time under identical chromatographic conditions provides strong evidence for the presence of this compound in the sample. Similarly, in Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts and coupling patterns of the sample are compared with the spectrum of the pure standard for unambiguous identification. researchgate.netazom.com

Quantitative Analysis: Once identified, the amount of this compound in a sample can be precisely determined. researchgate.net In HPLC, for instance, a calibration curve is generated by running a series of known concentrations of the this compound standard and measuring the corresponding detector response (e.g., peak area). The response from the unknown sample is then plotted against this curve to calculate the exact concentration of this compound present. This quantitative data is vital for the standardization of herbal extracts, ensuring batch-to-batch consistency. nih.gov

Phytochemical Screening: Research involving the phytochemical investigation of plants, especially from the Rutaceae family, often uses reference standards like this compound to screen for the presence of specific alkaloids. researchgate.netnih.govnih.gov This helps in mapping the chemical profile of a plant species and identifying sources of bioactive compounds.

Metabolic and Biosynthetic Studies: In studies investigating the biosynthetic pathways of furoquinoline alkaloids, this compound standards are indispensable. researchgate.net They allow researchers to track the formation of this compound from its precursors and its subsequent conversion into other compounds like Skimmianine, by providing a clear analytical marker for its presence and concentration at different stages of the process.

The table below summarizes the primary analytical techniques where this compound is employed as a reference standard.

| Analytical Technique | Purpose of Using this compound Standard | Common Application |

| High-Performance Liquid Chromatography (HPLC) | Identification (by retention time) and Quantification (using a calibration curve) | Quality control of herbal medicines, phytochemical analysis of plant extracts |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation and identification in complex mixtures | Structural elucidation, purity assessment of isolated compounds |

| High-Performance Thin-Layer Chromatography (HPTLC) | Qualitative screening and semi-quantitative estimation | Rapid screening of multiple plant samples for the presence of this compound |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly sensitive detection and identification based on mass-to-charge ratio and fragmentation pattern | Metabolomics, trace analysis in biological samples |

The commercial availability of this compound as a certified reference material from chemical suppliers underscores its importance in ensuring the quality, efficacy, and safety of natural products and in advancing the scientific understanding of plant-based chemistry. chemfaces.com

Q & A

Q. How is Preskimmianine structurally characterized, and what analytical methods are essential for its identification?

this compound (C₁₇H₂₁NO₄) is identified using spectroscopic techniques such as nuclear magnetic resonance (NMR) for carbon and hydrogen profiling, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. Its melting point (151–152°C) serves as a physical identifier . Chromatographic methods like HPLC are used to assess purity during isolation.

Q. What are the natural sources of this compound, and how are extraction protocols optimized for yield?

this compound is isolated from Dictamnus albus (白鲜皮), Orixa japonica (臭山杨), and related species. Extraction involves solvent-based methods (e.g., ethanol or methanol maceration) followed by column chromatography (silica gel or Sephadex) for purification. Yield optimization requires temperature control, solvent polarity adjustments, and phytochemical screening to minimize co-extraction of interfering alkaloids .

Q. What methodological considerations are critical for isolating this compound from complex plant matrices?

Isolation protocols should prioritize:

- Selective solvent systems : Ethanol-water mixtures for polar compound extraction.

- Fractional crystallization : Leverage solubility differences to separate this compound from co-occurring compounds like quercetin or β-sitosterol.

- TLC/HPLC validation : Monitor purity at each step using Rf values or retention times .

Advanced Research Questions

Q. How can molecular docking and in vitro assays elucidate this compound’s pharmacological mechanisms (e.g., antipruritic or anti-inflammatory effects)?

- Molecular docking : Use tools like AutoDock Vina to simulate this compound’s binding affinity with target proteins (e.g., EGFR, IL-6). Evidence shows moderate binding scores (-5.2 to -6.8 kcal/mol), suggesting potential but weaker interactions compared to flavonoids like kaempferol .

- In vitro validation : Pair docking results with cell-based assays (e.g., IL-6 secretion inhibition in macrophages) to confirm bioactivity. Dose-response curves and IC₅₀ calculations are critical for quantifying efficacy .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Meta-analysis : Systematically compare studies to identify variables like dosage ranges (e.g., 10–100 μM discrepancies) or model systems (cell lines vs. primary cells).

- Replication studies : Control for extraction method variations (e.g., solvent purity) and validate findings using orthogonal assays (e.g., Western blotting alongside ELISA).

- FINER criteria : Ensure hypotheses are Feasible, Novel, Ethical, and Relevant to avoid bias .

Q. What experimental design principles apply to optimizing this compound’s synthetic pathways or derivatives?

- Retrosynthetic analysis : Break down the quinoline alkaloid backbone into precursor units (e.g., tryptamine derivatives).

- Catalytic optimization : Test palladium-catalyzed cross-coupling for regioselective modifications.

- In silico screening : Use software like Schrödinger Suite to predict derivative stability and bioactivity before synthesis .

Methodological Resources

- Data interpretation : Apply heatmap visualization (as in molecular docking studies) to compare binding affinities across protein targets .

- Ethical compliance : Follow guidelines for phytochemical research, including biodiversity access permits and Nagoya Protocol adherence when sourcing plant materials .

- Peer review alignment : Structure conclusions to address mechanistic insights, limitations (e.g., low binding affinity), and therapeutic relevance per journal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.